2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one
Description
2-[(4-Fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a dihydropyridazinone derivative characterized by a 4-fluorobenzyl substituent at position 2 and a pyrrolidine-1-carbonyl group at position 5.
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2/c17-13-5-3-12(4-6-13)11-20-15(21)8-7-14(18-20)16(22)19-9-1-2-10-19/h3-8H,1-2,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGFLDAHHXDNJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile or electrophile employed .
Scientific Research Applications
2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with other dihydropyridazinone derivatives, differing primarily in substituent groups. Below is a detailed comparison with two analogs from the literature:
Compound A: 2-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one
- Substituents :
- Position 2: Ethyl chain linked to a 3-(4-chlorophenyl)-1,2,4-oxadiazole group.
- Position 6: 4-Fluorophenyl.
- Molecular Weight : ~384.5 g/mol (C₁₉H₁₄ClFN₄O₂).
- The 4-chlorophenyl group increases hydrophobicity compared to the 4-fluorophenyl analog. The ethyl linker adds flexibility but may reduce metabolic stability.
Compound B: 2-[(4-tert-Butylphenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2,3-dihydropyridazin-3-one
- Substituents :
- Position 2: 4-tert-Butylbenzyl.
- Position 6: (E)-4-Methylstyryl group.
- Molecular Weight : ~372 g/mol (C₂₅H₂₈N₂O).
- The styryl group introduces conjugation, favoring planar interactions with biological targets.
Comparative Data Table
Structural and Functional Implications
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound offers moderate electronegativity and metabolic resistance compared to the 4-chlorophenyl group in Compound A, which may increase toxicity risks .
- Pyrrolidine Carbonyl vs.
- Styryl vs. Aromatic Substituents : Compound B’s styryl group enhances planarity for target engagement, whereas the target compound’s pyrrolidine carbonyl may favor solubility and bioavailability .
Biological Activity
2-[(4-fluorophenyl)methyl]-6-(pyrrolidine-1-carbonyl)-2,3-dihydropyridazin-3-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core with a fluorinated phenyl group and a pyrrolidine carbonyl moiety. The presence of fluorine enhances lipophilicity and metabolic stability, which can improve binding affinity to biological targets.
Molecular Formula: CHFNO
Pharmacological Profile
Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes and neurotransmitter transporters. These interactions suggest potential applications in treating various neurological disorders.
Key Activities:
- Inhibition of Neurotransmitter Transporters: Preliminary studies suggest the compound may inhibit serotonin and norepinephrine transporters, influencing mood regulation and potentially offering benefits in treating depression and anxiety disorders.
- Antitumor Activity: Similar compounds have shown efficacy in inhibiting cancer cell proliferation, particularly in models with BRCA mutations, indicating that this compound may also possess antitumor properties.
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with target proteins through hydrogen bonding and hydrophobic interactions due to its unique structural features.
Study 1: Antidepressant Potential
A study conducted on a series of pyridazine derivatives highlighted the antidepressant-like effects of compounds similar to this compound. The study utilized animal models to assess behavioral changes following administration. Results indicated significant reductions in depressive-like behaviors compared to controls, suggesting a promising avenue for further research into this compound's efficacy in mood disorders .
Study 2: Anticancer Efficacy
In vitro studies have demonstrated that compounds with similar structures inhibit the growth of cancer cell lines. For instance, a related compound was shown to inhibit PARP enzymes involved in DNA repair mechanisms, leading to increased apoptosis in cancer cells with defective BRCA pathways. This suggests that this compound could be evaluated for similar anticancer properties .
Data Table: Biological Activity Summary
Q & A
Q. How can enantiomeric purity be ensured during synthesis?
- Methodology : Employ chiral HPLC or SFC with polysaccharide-based columns (e.g., Chiralpak AD-H). Optimize mobile phase (hexane/isopropanol) for baseline separation. Confirm enantiopurity via circular dichroism (CD) spectroscopy .
Q. What experimental approaches evaluate the compound’s potential for formulation development?
- Methodology : Determine solubility in biorelevant media (FaSSIF/FeSSIF) and permeability via Caco-2 assays. Assess compatibility with excipients (e.g., PEG, cyclodextrins) using differential scanning calorimetry (DSC). Optimize for oral bioavailability via nanoemulsion or solid dispersion techniques .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
